molecular formula C19H23ClN2O2 B581113 (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride CAS No. 1217779-31-1

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Cat. No.: B581113
CAS No.: 1217779-31-1
M. Wt: 346.855
InChI Key: KQHBPBYETAJYMS-FERBBOLQSA-N
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Description

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative of interest in medicinal chemistry and pharmacology research. This compound serves as a key synthetic intermediate or a building block for the development of more complex molecules. Researchers are exploring its potential as a modulator of various biological targets. Piperazine-based compounds are known to interact with central nervous system receptors, though the specific profile of this enantiomerically pure compound is distinct from the stimulant properties of the simpler benzylpiperazine (BZP) molecule. Its primary research value lies in its structured scaffold, which is useful for studying structure-activity relationships, particularly in the design of ligands for neurological targets. The (S)-enantiomer provides a specific stereochemical configuration for investigating selective interactions with enzymes and receptors. This compound is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

benzyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHBPBYETAJYMS-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662637
Record name Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217779-31-1
Record name Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Benzyl ketones or benzyl alcohols.

    Reduction: Benzylamines or benzyl alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.

    Chemical Research: It serves as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system, modulating their activity.

    Pathways Involved: It affects neurotransmitter pathways, including those involving dopamine, serotonin, and norepinephrine, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The compound is compared with structurally related piperazine derivatives, focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Key Attributes of (S)-Benzyl 3-benzylpiperazine-1-carboxylate Hydrochloride and Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Properties
This compound 1217779-31-1 C₁₉H₂₂N₂O₂·HCl 346.85 Benzyl (3-position) S Commercial availability; benzyl substituent enhances lipophilicity
(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride 1217753-37-1 C₁₉H₂₂N₂O₂·HCl 346.85 Benzyl (3-position) R Stereoisomer with opposite optical activity; similar physical properties
(S)-Benzyl 3-methylpiperazine-1-carboxylate 612493-87-5 C₁₃H₁₇N₂O₂ 247.29 Methyl (3-position) S Lower molecular weight; reduced steric hindrance
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride 84196-16-7 C₁₆H₂₅ClN₂O₂ 312.84 Isobutyl (3-position) S Increased hydrophobicity vs. methyl; higher boiling point
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride 1217831-52-1 C₁₃H₁₉ClN₂O₂ 270.76 Methyl (3-position) R Requires storage at 2–8°C under inert gas; used in chiral resolution studies

Physicochemical Properties

  • Solubility and Storage :
    • The (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS 930782-84-6) requires storage under inert atmosphere at 2–8°C . Similar conditions are inferred for the target compound.
    • (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is hygroscopic and stored under nitrogen .
  • Optical Activity : The (S)-configured compounds exhibit specific optical rotations (e.g., [α]D²⁸ = -97° for Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate) , whereas the (R)-enantiomers show opposite or distinct rotations .

Biological Activity

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative, characterized by the presence of a benzyl group and a carboxylate moiety. Its molecular formula is C16H20ClN2O2C_{16}H_{20}ClN_{2}O_2. The structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its action on neurotransmitter systems. Piperazine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, influencing mood, cognition, and motor control.

Key Mechanisms:

  • Dopaminergic Activity: Similar to other piperazine derivatives, this compound may stimulate dopamine release or inhibit its reuptake, affecting dopaminergic signaling pathways .
  • Serotonergic Modulation: It may also act on serotonin receptors, potentially enhancing serotonergic transmission, which is implicated in mood regulation and anxiety .

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Potential

Preliminary studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism may involve the modulation of cell signaling pathways related to cell survival and death .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Anticancer Activity:
    In vitro studies showed that this compound could reduce proliferation rates in specific cancer cell lines. The IC50 values were determined through MTT assays.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54920

Toxicological Profile

While the therapeutic potential is promising, the safety profile must be considered. Adverse effects associated with piperazine derivatives include psychotropic effects such as anxiety and agitation, as well as potential neurotoxicity at high doses .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 5.1 ppm for benzyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] = 312.1492) .
  • Supercritical Fluid Chromatography (SFC) : Determines enantiomeric excess (e.g., 94% ee) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl stretches (~1700 cm⁻¹) .

How can researchers address low enantiomeric excess (ee) in the synthesis of this compound?

Advanced Research Question

  • Chiral catalyst screening : Test alternative iridium complexes or chiral ligands to improve stereocontrol .
  • Temperature modulation : Lower reaction temperatures (e.g., 25°C) may reduce racemization .
  • SFC monitoring : Use real-time SFC to track ee during reaction progression .

What strategies resolve contradictions in NMR data for piperazine derivatives?

Advanced Research Question

  • 2D NMR techniques : Employ COSY and HSQC to resolve overlapping signals (e.g., piperazine ring protons) .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (S)-benzyl 2-isobutylpiperazine derivatives) .
  • Dynamic NMR : Assess temperature-dependent conformational changes in DMSO-d₆ .

How does the hydrochloride salt form influence the compound’s stability under various storage conditions?

Advanced Research Question

  • Hygroscopicity : The hydrochloride salt is prone to moisture absorption; store at -20°C in desiccated containers .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV to monitor decomposition .
  • Compatibility : Avoid exposure to strong oxidizers or bases to prevent salt dissociation .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particulates .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent oxidation .

What role does this compound play in PROTAC research, and how is its purity validated?

Advanced Research Question

  • PROTAC applications : Serves as a chiral intermediate for E3 ligase ligands (e.g., VH032 derivatives) .
  • Purity validation :
    • HPLC : Use C18 columns with UV detection (≥97% purity threshold) .
    • Elemental analysis : Confirm C/H/N ratios to verify salt stoichiometry .
    • Chiral SFC : Ensure no racemization during storage .

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